ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate
Description
Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of sulfonamides and pyrroles. This compound is characterized by the presence of a pyrrole ring, a sulfonamide group, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Properties
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)ethenylsulfonylamino]-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-2-22-15(19)14-9-13(10-17-14)18-23(20,21)8-7-11-3-5-12(16)6-4-11/h3-10,17-18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJQWGCDMOVSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrrole derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Ethenesulfonamido Substitution: The ethenesulfonamido group is incorporated through a substitution reaction, where the sulfonamide derivative reacts with an appropriate alkene under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, triethylamine, dichloromethane.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its sulfonamide moiety.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. The compound may also interact with cellular proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate: Similar structure but with a hydroxy and methoxy group instead of the sulfonamide and chlorophenyl groups.
Ethyl 2-(4-chlorophenyl)acetate: Contains a chlorophenyl group but lacks the pyrrole and sulfonamide moieties.
Uniqueness
Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate is unique due to the combination of its sulfonamide and pyrrole structures, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanism of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrrole ring substituted with an ethylene sulfonamide and a chlorophenyl group. The presence of these functional groups is believed to enhance its biological activity.
Research indicates that compounds containing pyrrole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The sulfonamide moiety can enhance solubility and bioavailability, while the chlorophenyl group may contribute to the compound's interaction with specific receptors or enzymes involved in disease processes.
Antimicrobial Activity
Studies have shown that this compound exhibits potent antimicrobial properties. In particular, it has demonstrated effectiveness against drug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various pathogens have been reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Escherichia coli | < 2 |
| Candida albicans | < 0.5 |
These findings suggest that the compound could be a promising candidate for treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for its anticancer properties. A study assessing its efficacy against several cancer cell lines revealed significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 (Colon) | 10 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 12 |
The compound's mechanism in cancer cells appears to involve induction of apoptosis and inhibition of cell proliferation, as evidenced by morphological changes observed under microscopy and flow cytometry analysis.
Study on Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant Mycobacterium tuberculosis. The results indicated that it significantly reduced bacterial load in vitro and showed a favorable safety profile in preliminary animal models. This positions this compound as a potential lead compound for further development in tuberculosis treatment .
Study on Anticancer Properties
Another pivotal study published in Cancer Letters investigated the anticancer effects of this compound on various human cancer cell lines. The results demonstrated that the compound effectively induced apoptosis through the mitochondrial pathway, enhancing caspase activation and leading to cell cycle arrest at the G2/M phase. These findings suggest its potential utility as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
